molecular formula C12H9ClO3 B8168496 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid

Cat. No.: B8168496
M. Wt: 236.65 g/mol
InChI Key: WFPGJIXOYPJYAA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid is a substituted furan derivative with a 4-chlorophenyl group at position 5 and a methyl group at position 3 of the furan ring. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-6-10(16-11(7)12(14)15)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPGJIXOYPJYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring.

    Substitution Reactions: The introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. This step often requires the use of a chlorinating agent such as thionyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-Chlorophenyl)-3-methyl-2-furanone.

    Reduction: Formation of 5-(4-Chlorophenyl)-3-methyl-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiophene Analogs
  • Impact : Thiophene’s larger atomic radius compared to oxygen in furan may influence steric interactions in target binding.
Triazole Derivatives
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Replacing the furan with a triazole ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Impact : The triazole core may improve metabolic stability compared to furan due to reduced susceptibility to oxidative degradation.

Substituent Variations on the Phenyl Ring

Trifluoromethyl Substitution
  • 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid (CAS 54023-02-8): The addition of a trifluoromethyl group at position 3 of the phenyl ring increases lipophilicity (calculated logP ~3.5) and electron-withdrawing effects, which could enhance receptor binding. Its molecular weight is 290.65 g/mol (C12H6ClF3O3) .
  • Comparison : The trifluoromethyl group may confer greater metabolic resistance compared to the methyl group in the target compound.
Fluorophenoxy Derivatives
  • 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS 406470-57-3): Substituting chlorine with fluorine reduces steric bulk while maintaining electron-withdrawing effects. This compound has a molecular weight of 236.05 g/mol (C12H9FO4) and is used in drug design for optimizing pharmacokinetics .
  • Impact : Fluorine’s smaller size may improve solubility but reduce hydrophobic interactions.

Hybrid and Fused-Ring Systems

Benzofuran Derivatives
  • Its molecular weight is 272.69 g/mol (C15H9ClO3) .
  • Comparison : The extended conjugation may improve UV absorption properties but reduce solubility compared to simpler furan systems.
Isoxazole-Containing Compounds
  • 4-(4-Chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid : Incorporation of isoxazole and benzothiazole moieties introduces multiple heteroatoms, likely enhancing target selectivity. This compound is explored for kinase inhibition .
  • Impact : The rigid isoxazole ring may restrict conformational flexibility, affecting binding kinetics.

Carboxylic Acid Bioisosteres

  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Replacing the carboxylic acid with an ester group alters solubility and bioavailability.
  • Impact : Ester prodrugs may improve oral absorption but require hydrolysis for activation.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid C12H9ClO3 236.65 4-ClPh, 3-Me Intermediate, potential bioactivity
5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid C12H6ClF3O3 290.65 4-Cl, 3-CF3Ph Enhanced lipophilicity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C10H5ClF3N3O2 291.62 Triazole core, 4-ClPh, CF3 Antitumor (GP = 68.09%)
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid C12H9FO4 236.05 4-FPhOCH2 Optimized solubility
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid C15H9ClO3 272.69 Fused benzofuran, 4-ClPh Improved π-π stacking

Key Research Findings

  • Lipophilicity Trends : Chloro and trifluoromethyl groups increase logP values, favoring membrane permeability but risking solubility issues .
  • Antitumor Activity : Triazole derivatives outperform furan analogs in growth inhibition assays, likely due to enhanced hydrogen bonding .
  • Synthetic Flexibility: Phenoxymethyl and thiophene substitutions demonstrate the tunability of furan-based scaffolds for diverse applications .

Biological Activity

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid features a furan ring substituted with a chlorophenyl group and a methyl group. Its molecular structure can be represented as follows:

C12H11ClO3\text{C}_{12}\text{H}_{11}\text{ClO}_3

This compound exhibits properties that may contribute to its biological activity, including lipophilicity and the potential for enzyme interaction.

Biological Activity

Antimicrobial Properties
Research indicates that 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid has demonstrated antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and eventual cell death. For instance, a study observed that treatment with 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid resulted in significant reductions in cell viability in breast cancer cell lines.

The biological activity of 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes, such as those in the arachidonic acid pathway. This inhibition can lead to decreased production of inflammatory mediators, thereby exerting anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to oxidative stress that can trigger apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy
    A study conducted on various microbial strains revealed that 5-(4-Chlorophenyl)-3-methyl-2-furancarboxylic acid exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
    Microbial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli100
    Pseudomonas aeruginosa200
  • Anticancer Activity
    In a study on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 30 µM after 48 hours of exposure.
    Concentration (µM)Cell Viability (%)
    1080
    3050
    5020

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